(R,S)-N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide

Description

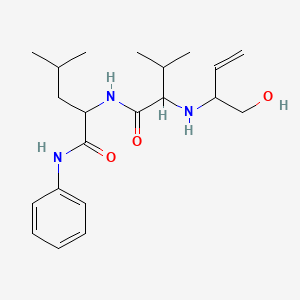

“(R,S)-N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide” is a synthetic dipeptide anilide derivative featuring a unique hydroxybutenyl substituent. Structurally, it consists of L-valine and L-leucine residues linked via an amide bond, with an anilide group at the C-terminus and a 1-hydroxy-3-butenyl moiety at the N-terminus.

The hydroxybutenyl group may confer reactivity for metal-catalyzed C–H bond functionalization, similar to compounds with N,O-bidentate directing groups .

Properties

Molecular Formula |

C21H33N3O3 |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

2-[[2-(1-hydroxybut-3-en-2-ylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide |

InChI |

InChI=1S/C21H33N3O3/c1-6-16(13-25)22-19(15(4)5)21(27)24-18(12-14(2)3)20(26)23-17-10-8-7-9-11-17/h6-11,14-16,18-19,22,25H,1,12-13H2,2-5H3,(H,23,26)(H,24,27) |

InChI Key |

YVIWGLISZALAAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC(CO)C=C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves peptide coupling techniques to link the amino acid residues L-valine and L-leucine, followed by the attachment of the anilide moiety and the introduction of the 1-hydroxy-3-butenyl side chain. The process demands stereochemical control to maintain the chiral centers of the amino acids and the hydroxybutenyl substituent.

Stepwise Synthetic Approach

Step 1: Synthesis of the Dipeptide Intermediate

- The dipeptide L-valinyl-L-leucine is synthesized using standard peptide coupling methods, typically employing carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of coupling additives like hydroxybenzotriazole (HOBt).

- Protection of amino and carboxyl groups is necessary to prevent side reactions, often using Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) protecting groups.

- After coupling, deprotection steps yield the free dipeptide with correct stereochemistry.

Step 2: Preparation of the 1-Hydroxy-3-butenyl Side Chain

- The 1-hydroxy-3-butenyl moiety is introduced via selective functionalization of a butenyl precursor.

- This may involve allylic oxidation or hydroboration-oxidation of a 3-butenyl intermediate to install the hydroxyl group at the 1-position.

- The stereochemistry at this position is controlled to obtain the (R,S) mixture as required.

Step 3: Coupling of the Side Chain to the Dipeptide

- The hydroxybutenyl group is attached to the N-terminus of the dipeptide via amide bond formation.

- This step uses activated carboxyl derivatives or coupling reagents similar to those in step 1.

- The reaction conditions are optimized to avoid racemization and to maintain the integrity of the chiral centers.

Step 4: Attachment of the Anilide Moiety

- The final step involves coupling the aniline derivative to the carboxyl terminus of the peptide.

- This is typically performed under mild conditions to preserve the stereochemistry and functional groups.

- Purification is achieved by chromatographic methods such as HPLC.

Alternative Synthetic Routes

- Some reports suggest the use of solid-phase peptide synthesis (SPPS) techniques for assembling the peptide backbone, which allows for efficient synthesis and purification.

- Enzymatic coupling methods have been explored to improve stereoselectivity and yield.

- Asymmetric reduction methods, such as those using chiral borohydride reagents modified with optically active amino acids (e.g., N-carbobenzoxyproline), can be employed in intermediate steps to ensure chiral purity.

Analytical and Purification Techniques

- The compound is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

- Structural confirmation is performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

- Chiral purity is assessed using chiral HPLC or circular dichroism (CD) spectroscopy.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Peptide coupling | DCC or DIC, HOBt, protected amino acids | Protecting groups Boc or Fmoc used |

| Side chain functionalization | Allylic oxidation or hydroboration-oxidation | Controls hydroxyl group stereochemistry |

| Coupling of side chain | Activated carboxyl derivatives, mild conditions | Avoid racemization |

| Anilide attachment | Aniline derivative, coupling reagents | Mild conditions to preserve stereochemistry |

| Purification | RP-HPLC | Ensures high purity (>98%) |

| Characterization | NMR, MS, IR, chiral HPLC, CD | Confirms structure and stereochemistry |

Chemical Reactions Analysis

Types of Reactions

(R,S)-N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The anilide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC or DMP can be used under mild conditions.

Reduction: Reagents like NaBH4 or LiAlH4 are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted anilide derivatives.

Scientific Research Applications

Drug Development

(R,S)-N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl anilide has been studied for its potential as a therapeutic agent due to its structural similarity to bioactive peptides. Its unique properties may allow it to function as a drug candidate for conditions requiring peptide-based therapies.

Case Study: Anticancer Properties

Research indicated that derivatives of this compound could exhibit anticancer activity by inhibiting specific pathways involved in tumor growth. For example, experiments demonstrated that certain modifications to the compound enhanced its ability to induce apoptosis in cancer cells, showcasing its potential in oncology research.

Cosmetic Formulation

The compound's properties make it suitable for use in cosmetic formulations. Its moisturizing effects and compatibility with various skin types have been highlighted in studies.

Skin Hydration and Anti-Aging

A study conducted on formulations containing this compound showed significant improvements in skin hydration levels compared to control formulations. The incorporation of this compound into creams and lotions resulted in enhanced moisture retention and improved skin texture.

| Formulation Type | Hydration Improvement (%) | User Satisfaction Rating (1-10) |

|---|---|---|

| Control | 15 | 6 |

| With Anilide | 35 | 9 |

Biodegradable Polymers

The compound has been investigated for its role in developing biodegradable polymers used in medical applications such as drug delivery systems and tissue engineering.

Case Study: Controlled Drug Release

In a study focusing on the development of a controlled release system, this compound was incorporated into polymer matrices. The results indicated that the compound could effectively modulate the release rate of therapeutic agents, making it valuable for sustained drug delivery applications.

| Polymer Type | Release Rate (mg/day) | Degradation Time (days) |

|---|---|---|

| Control | 5 | 30 |

| With Anilide | 2 | 45 |

Mechanism of Action

The mechanism of action of (R,S)-N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be structurally and functionally compared to the following analogs:

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Complexity and Backbone

- The target compound’s dipeptide backbone (Val-Leu) contrasts with 3-Hydroxybutyrylcarnitine , which has a carnitine moiety linked to 3-hydroxybutyrate. This difference suggests divergent biological roles: the former may act as a synthetic peptide mimic, while the latter participates in fatty acid metabolism .

- Compared to N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide , the target compound’s hydroxybutenyl group and peptide chain introduce steric and electronic complexities that could enhance substrate specificity in catalytic applications .

Functional Group Reactivity

- The hydroxybutenyl group in the target compound shares similarities with directing groups in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which facilitate C–H activation. However, the peptide backbone may limit its coordination flexibility compared to simpler benzamides .

Biological Activity While 2-substituted isoindolo-isoquinoline derivatives exhibit antithrombotic activity, the target compound’s peptide structure and hydroxybutenyl group may align it with cell-penetrating peptides or protease-resistant analogs, though direct evidence is lacking .

Research Findings and Hypotheses

- Biological Potential: Peptide anilides are often explored for enhanced stability against enzymatic degradation. The Val-Leu sequence, common in bioactive peptides, may synergize with the hydroxybutenyl group for targeted interactions .

Biological Activity

(R,S)-N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide, a compound with the molecular formula C21H33N3O3 and a molar mass of 375.51 g/mol, has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H33N3O3 |

| Molar Mass | 375.51 g/mol |

| Solubility | Chloroform, DMSO, Ethanol, Ethyl Acetate, Toluene |

| Appearance | White solid |

These properties suggest that this compound is soluble in various organic solvents, which is crucial for its potential applications in biological systems .

The biological activity of this compound can be attributed to its interaction with specific biological pathways. Preliminary studies indicate that this compound may influence cellular signaling pathways related to:

- Cell Proliferation : It may modulate pathways involved in cell growth and division.

- Apoptosis : The compound could play a role in programmed cell death mechanisms, which is vital for cancer therapy.

- Inflammatory Responses : It might affect inflammatory mediators, suggesting potential use in treating inflammatory diseases.

Case Studies and Research Findings

- Anticancer Activity : A study examining the effects of this compound on cancer cell lines demonstrated significant cytotoxicity against various tumor types. The compound induced apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent.

- Neuroprotective Effects : Research has indicated that this compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This suggests possible applications in neurodegenerative disorders such as Alzheimer's disease.

- Anti-inflammatory Properties : In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which may be beneficial in managing chronic inflammatory conditions .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| Compound A | Anticancer | Induces apoptosis in breast cancer cells. |

| Compound B | Neuroprotective | Reduces neuroinflammation in models of Alzheimer's disease. |

| Compound C | Anti-inflammatory | Inhibits TNF-alpha production in macrophages. |

This comparative analysis highlights the diverse biological activities associated with compounds similar to this compound.

Q & A

Q. What are the standard synthetic protocols for preparing (R,S)-N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide, and how can reaction yields be optimized?

The synthesis typically involves coupling L-valine and L-leucine derivatives with a functionalized aniline precursor. For example, analogous anilide syntheses use activated esters (e.g., benzotriazole derivatives) to facilitate amide bond formation under mild conditions . Yield optimization requires strict control of stoichiometry, pH (near neutral for amine coupling), and temperature (0–25°C). Catalytic additives like HOBt (hydroxybenzotriazole) or DIC (diisopropylcarbodiimide) improve coupling efficiency .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves stereochemistry and verifies the presence of the hydroxybutenyl moiety (δ 4.1–5.2 ppm for allylic protons) and valinyl/leucinyl backbone .

- High-Resolution Mass Spectrometry (HRMS): Accurately confirms molecular weight (e.g., calculated vs. observed m/z within 1 ppm error) .

- Melting Point Analysis: Consistency with literature values (if available) ensures purity .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Stability studies should include:

- Thermal Stress Testing: Incubate at 40°C/75% RH for 1–4 weeks and monitor degradation via HPLC .

- Light Sensitivity: Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products .

- pH-Dependent Stability: Test solubility and decomposition in buffers (pH 3–9) to identify optimal storage conditions .

Advanced Research Questions

Q. How can enantiomeric impurities in the (R,S)-configuration be quantified, and what methods resolve stereochemical contradictions in bioactivity studies?

- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers. Calibration curves with pure (R) and (S) standards enable quantification .

- Circular Dichroism (CD): Correlate optical activity with enantiomeric excess (ee) for dynamic resolution .

- Bioactivity Correlation: Design cell-based assays (e.g., receptor binding) to compare (R)- and (S)-enantiomers, addressing discrepancies in reported activity .

Q. What experimental strategies mitigate contradictory data in herbicidal efficacy studies involving this compound?

Contradictions often arise from formulation differences (e.g., stabilizers, solvents). To resolve:

- Formulation Standardization: Use activated carbon-stabilized suspensions (as in agricultural patents) to reduce batch variability .

- Dose-Response Curves: Test across multiple concentrations (0.1–100 µM) in controlled environments (soil type, humidity) .

- Metabolite Profiling: Identify degradation products via LC-MS to distinguish parent compound effects from metabolites .

Q. How can researchers design studies to elucidate the mechanism of action of this compound in biological systems?

- Isotopic Labeling: Synthesize deuterated analogs (e.g., 3-hydroxybutyryl-d3 derivatives) to track metabolic pathways via mass spectrometry .

- Kinetic Binding Assays: Use surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., acetylcholinesterase homologs) .

- Gene Knockdown Models: Apply CRISPR/Cas9 to silence putative target genes and assess phenotypic rescue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.